1,3-Dibromo-2-(trimethylsilyl)benzene
Overview
Description
1,3-Dibromo-2-(trimethylsilyl)benzene is an organic compound characterized by a benzene ring substituted with two bromine atoms at the 1 and 3 positions and a trimethylsilyl group at the 2 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(trimethylsilyl)benzene can be synthesized through several methods, including:
Direct Bromination: Bromination of 2-(trimethylsilyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide.
Sandmeyer Reaction: Conversion of 2-(trimethylsilyl)aniline to the corresponding diazonium salt followed by reaction with bromide ions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
1,3-Dibromo-2-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding dibromobenzene derivatives.
Reduction: Reduction reactions can lead to the formation of 1,3-dibromobenzene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Dibromobenzene derivatives.
Reduction: 1,3-Dibromobenzene.
Substitution: Substituted dibromobenzenes with various functional groups.
Scientific Research Applications
1,3-Dibromo-2-(trimethylsilyl)benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and processes.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: It finds applications in material science and the production of advanced materials.
Mechanism of Action
The mechanism by which 1,3-Dibromo-2-(trimethylsilyl)benzene exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile in electrophilic aromatic substitution reactions. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
1,3-Dibromobenzene
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene
1,3-Dibromo-5-(trimethylsilyl)benzene
This comprehensive overview provides a detailed understanding of 1,3-Dibromo-2-(trimethylsilyl)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2,6-dibromophenyl)-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHYDJCDYVQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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